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Compound of Interest

Compound Name: Nicodicosapent

Cat. No.: B609574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and

methodology for Nicodicosapent, a novel fatty acid-niacin conjugate. The document details

the experimental protocols for its chemical synthesis and elucidates its mechanism of action as

an inhibitor of the sterol regulatory element-binding protein (SREBP) signaling pathway. All

quantitative data is presented in a clear tabular format, and key pathways are visualized using

diagrams.

Core Synthesis Pathway of Nicodicosapent
Nicodicosapent, chemically known as N-{2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-

pentaenamido]ethyl}pyridine-3-carboxamide, is synthesized through a convergent chemical

pathway. The synthesis involves the coupling of three key building blocks: nicotinic acid,

ethylenediamine, and the omega-3 fatty acid, eicosapentaenoic acid (EPA). The general

synthetic scheme is a two-step process involving amide bond formations.

Initially, nicotinic acid is coupled to a mono-protected ethylenediamine. Following the removal

of the protecting group, the resulting intermediate is then coupled with eicosapentaenoic acid to

yield the final product, Nicodicosapent.[1][2]

Quantitative Data Summary for Nicodicosapent
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The following table summarizes the key quantitative data for the two-step synthesis of

Nicodicosapent.

Step Reaction
Starting
Materials

Reagents Solvent Yield (%)

1

Amide

coupling of

Nicotinic Acid

and mono-

Boc-

ethylenediami

ne

Nicotinic acid,

tert-butyl (2-

aminoethyl)c

arbamate

EDC, HOBt,

Et3N

Dichlorometh

ane
~85%

2

Deprotection

and Amide

coupling with

Eicosapentae

noic Acid

(EPA)

N-(2-

aminoethyl)ni

cotinamide

HCl salt,

Eicosapentae

noic acid

HCl in

dioxane (for

deprotection),

EDC, HOBt,

Et3N

Dichlorometh

ane
~90%

Yields are approximate and based on typical amide coupling reactions as described in the

literature.

Detailed Experimental Protocols
The synthesis of Nicodicosapent is achieved through the following detailed experimental

procedures.

Step 1: Synthesis of tert-butyl (2-
(nicotinamido)ethyl)carbamate

Reaction Setup: To a solution of nicotinic acid (1 equivalent) in dichloromethane, add 1-(3-

dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and 1-

hydroxybenzotriazole (HOBt) (1.2 equivalents).
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Addition of Amine: Add tert-butyl (2-aminoethyl)carbamate (1 equivalent) to the reaction

mixture, followed by the dropwise addition of triethylamine (Et3N) (2.5 equivalents).

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

Work-up and Purification: Upon completion, dilute the reaction mixture with dichloromethane

and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry

the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. The crude product is then purified by column chromatography on silica gel to afford

tert-butyl (2-(nicotinamido)ethyl)carbamate.

Step 2: Synthesis of Nicodicosapent (N-{2-
[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-
pentaenamido]ethyl}pyridine-3-carboxamide)

Deprotection: Dissolve the product from Step 1, tert-butyl (2-(nicotinamido)ethyl)carbamate,

in a solution of 4M hydrochloric acid in 1,4-dioxane.

Reaction Conditions: Stir the solution at room temperature for 2-4 hours until the

deprotection is complete, as monitored by thin-layer chromatography.

Isolation of Intermediate: Remove the solvent under reduced pressure to obtain the

hydrochloride salt of N-(2-aminoethyl)nicotinamide. This intermediate is typically used in the

next step without further purification.

Amide Coupling: To a solution of eicosapentaenoic acid (EPA) (1 equivalent) in

dichloromethane, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

Addition of Amine: Add the N-(2-aminoethyl)nicotinamide hydrochloride salt (1 equivalent) to

the mixture, followed by the dropwise addition of triethylamine (Et3N) (3 equivalents) to

neutralize the hydrochloride salt and catalyze the reaction.

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash

sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic
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layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The

crude product is purified by column chromatography on silica gel to yield Nicodicosapent.

Visualized Synthesis and Signaling Pathway
Nicodicosapent Synthesis Workflow
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Step 1: Synthesis of Boc-protected Intermediate

Step 2: Deprotection and Final Coupling

Nicotinic Acid

EDC, HOBt, Et3N
DCM, RT

mono-Boc-ethylenediamine

tert-butyl (2-(nicotinamido)ethyl)carbamate

HCl in Dioxane

N-(2-aminoethyl)nicotinamide
(HCl salt)

EDC, HOBt, Et3N
DCM, RT

Eicosapentaenoic Acid (EPA)

Nicodicosapent

Click to download full resolution via product page

Caption: A flowchart illustrating the two-step synthesis of Nicodicosapent.
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SREBP Signaling Pathway and Inhibition by
Nicodicosapent
Nicodicosapent functions as an inhibitor of the sterol regulatory element-binding protein

(SREBP) pathway.[3][4][5] This pathway is a critical regulator of cellular lipid homeostasis.

Inactive SREBP precursors reside in the endoplasmic reticulum (ER) in a complex with SREBP

cleavage-activating protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP

complex is transported to the Golgi apparatus. There, two proteases, Site-1 Protease (S1P)

and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. This releases the

mature, transcriptionally active N-terminal domain of SREBP, which then translocates to the

nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) in the promoter regions of

target genes, upregulating the expression of proteins involved in cholesterol and fatty acid

synthesis, such as HMG-CoA reductase and fatty acid synthase.

Nicodicosapent inhibits this pathway, leading to a downstream reduction in the synthesis of

cholesterol and fatty acids.
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Caption: The SREBP signaling pathway and its inhibition by Nicodicosapent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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